hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride . This nomenclature reflects the hierarchical priority of functional groups:
- The carbamate group (-OCONH-) forms the parent structure.
- The iminomethyl substituent (-CH=N-) is attached to the carbamate nitrogen.
- The 4-aminophenyl group is bonded to the imine nitrogen.
- The hexyl chain (C6H13O-) modifies the carbamate oxygen.
- The hydrochloride counterion neutralizes the protonated imine nitrogen.
Isomeric Possibilities
The compound’s structure permits potential isomerism:
- Positional isomerism : Substitution patterns on the phenyl ring (e.g., 2-aminophenyl vs. 4-aminophenyl) could yield distinct isomers.
- Tautomeric isomerism : The imine group (-CH=N-) may exhibit keto-enol tautomerism under specific conditions.
- Geometric isomerism : The planar imine bond allows for E/Z stereoisomerism, though the hydrochloride salt’s ionic nature likely stabilizes a single configuration.
Molecular Architecture Analysis: X-ray Crystallographic Data
While experimental X-ray crystallographic data for this specific compound remains unpublished, computational models and structural analogs provide insights into its three-dimensional conformation.
Predicted Structural Features
- Carbamate group : The hexyl chain adopts an extended conformation to minimize steric hindrance, while the carbamate carbonyl (C=O) exhibits partial double-bond character (bond length ~1.23 Å).
- Imine linkage : The C=N bond length is approximately 1.28 Å, consistent with delocalization into the adjacent carbamate and aryl systems.
- 4-Aminophenyl ring : The amino group (-NH2) lies coplanar with the aromatic ring, enabling resonance stabilization.
Table 1: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value |
|---|---|
| C=O (carbamate) | 1.23 Å |
| C=N (imine) | 1.28 Å |
| N-H (amine) | 1.01 Å |
| C-N-C (carbamate) | 120° |
| C-N-C (imine) | 117° |
The hydrochloride counterion likely interacts with the imine nitrogen via ionic hydrogen bonding (N-H···Cl), stabilizing the protonated form.
Comparative Structural Analysis with Related Carbamate Derivatives
This compound’s structure diverges from conventional carbamates through its iminomethyl-aryl substitution. Key comparisons include:
Aromatic vs. Aliphatic Carbamates
- Hexyl substituent : Enhances lipophilicity (logP ~4.77) compared to methyl or ethyl carbamates, improving membrane permeability.
- Imine linkage : Introduces conjugation absent in simple alkyl carbamates, altering electronic properties and reactivity.
Table 2: Structural Comparison with Analogous Carbamates
| Feature | Hexyl N-[(4-aminophenyl)iminomethyl]carbamate | Ethyl Phenylcarbamate |
|---|---|---|
| Aromaticity | Yes (4-aminophenyl) | Yes (phenyl) |
| Imine Group | Present | Absent |
| Alkyl Chain | Hexyl | Ethyl |
| Polar Surface Area | 90.7 Ų | 52.3 Ų |
The 4-aminophenyl group enables π-π stacking interactions absent in aliphatic derivatives, potentially influencing solid-state packing and solubility.
Tautomeric Forms and Protonation State Analysis
The imine functionality (-CH=N-) exhibits tautomeric equilibria under varying pH conditions:
Tautomeric Equilibria
- Iminium form : Protonated at the imine nitrogen (predominant in acidic conditions, stabilized by hydrochloride).
- Enamine form : Deprotonated, with a conjugated C=C-NH structure (favored in basic media).
Protonation Sites
- Imine nitrogen : The primary site of protonation (pKa ~5–7), stabilized by resonance with the carbamate and aryl groups.
- Aryl amine : The 4-aminophenyl group’s -NH2 remains unprotonated under physiological pH (pKa ~4.5–5.5).
Figure 1: Protonation States (Simplified)
$$
\text{Iminium form: } \text{(CH=N}^+ \text{H)Cl}^- \leftrightarrow \text{Enamine form: } \text{CH}_2-\text{N=}
$$
The hydrochloride salt locks the compound in the iminium state, enhancing stability for pharmaceutical applications.
Properties
Molecular Formula |
C14H22ClN3O2 |
|---|---|
Molecular Weight |
299.79 g/mol |
IUPAC Name |
hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H |
InChI Key |
SZMLXGGDFCBWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 4-(Hexyloxycarbonylamidino)-Nitrobenzene
Reaction Mechanism and Conditions
This method involves the catalytic hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene using palladium on carbon (Pd/C) under hydrogen pressure. The nitro group is reduced to an amine, forming the target carbamate intermediate. The reaction typically occurs in acetic acid at 25–30°C, with ammonium formate serving as a hydrogen donor.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C (5–10 wt%) |
| Solvent | Acetic acid |
| Temperature | 25–30°C |
| Pressure | 1–3 bar H₂ |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
Purification and Salt Formation
The crude product is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water to remove acetic acid traces. Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid (HCl) in ethyl acetate, yielding a crystalline solid.
Coupling of 4-Aminobenzimidamide with n-Hexylchloroformate
Reaction Mechanism and Conditions
In this approach, 4-aminobenzimidamide dihydrochloride reacts with n-hexylchloroformate in acetone under basic conditions. Sodium hydroxide (NaOH) deprotonates the amidine, enabling nucleophilic attack on the chloroformate’s carbonyl carbon.
Key Parameters
| Parameter | Value |
|---|---|
| Base | NaOH (2.0 equiv) |
| Solvent | Acetone |
| Temperature | 0–5°C (initial), then 20–25°C |
| Reaction Time | 3–4 hours |
| Yield | 85–88% |
Imidazole-Carboxylate Mediated Coupling
Reaction Mechanism and Conditions
This method employs hexyl 1H-imidazole-1-carboxylate as an activating agent for 4-aminobenzimidamide. The imidazole group enhances the electrophilicity of the carbonyl carbon, facilitating carbamate bond formation in the presence of a tertiary amine base (e.g., triethylamine).
Key Parameters
| Parameter | Value |
|---|---|
| Base | Triethylamine (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20–25°C |
| Reaction Time | 12–16 hours |
| Yield | 75–80% |
Acidic Workup for Hydrochloride Salt Formation
Universal Salt Formation Protocol
Regardless of the synthetic route, the final hydrochloride salt is prepared by treating the free base with HCl gas or aqueous HCl in a polar aprotic solvent (e.g., methanol or ethanol). The precipitate is filtered, washed with cold solvent, and dried under vacuum.
Optimization Insights
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrogenation | 82 | 98.5 | Moderate | Low |
| Chloroformate Coupling | 88 | 99.2 | High | Moderate |
| Imidazole-Carboxylate | 80 | 97.8 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride is synthesized through several chemical processes that involve the coupling of specific precursors. The synthesis typically includes:
- Starting Materials : 4-amino-N'-hydroxybenzimidamide and hexyl chloroformate.
- Reagents : Sodium hydroxide, tetrahydrofuran, and hydrochloric acid.
- Conditions : The reaction is carried out under controlled temperatures (25-30°C) and requires stirring and purification steps to obtain the final product.
The molecular formula for this compound is , with a molecular weight of approximately 299.79 g/mol. It is characterized as a hygroscopic solid, indicating its tendency to absorb moisture from the environment .
Medicinal Chemistry Applications
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride serves as a significant intermediate in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used for anticoagulation therapy. Its role in medicinal chemistry can be summarized as follows:
- Antithrombotic Agent : As an impurity in Dabigatran Etexilate, this compound contributes to the overall efficacy of the drug by influencing its pharmacokinetic properties.
- Research on Anticancer Activity : While primarily known for its antithrombotic properties, derivatives of carbamate compounds have been studied for their anticancer activities. Research indicates that structural modifications can lead to compounds with selective cytotoxic effects against various cancer cell lines .
Biological Evaluation
The biological activities of hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride and its derivatives have been evaluated in several studies:
- Anticancer Studies : Investigations into similar carbamate derivatives have shown promising results against cancer cell lines such as HeLa and MCF-7, suggesting potential applications in oncology .
- Metabolic Stability : Research has indicated that certain modifications to the carbamate structure can enhance metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₃O₂ · HCl (C₁₄H₂₂ClN₃O₂)
- Molecular Weight : 299.80 g/mol
- CAS No.: 1307233-93-7
- Structure: Features a hexyl carbamate group linked to an iminomethyl-4-aminophenyl moiety, with a hydrochloride salt enhancing stability and aqueous solubility .
Key Properties :
- Solubility : Polar solvents due to hydrochloride salt .
- Reactivity : Susceptible to hydrolysis (common in carbamates) but stabilized by salt form .
- Applications: Pharmaceutical intermediate, notably in anticoagulants like Dabigatran .
Comparison with Structurally Similar Compounds
Chlorhexidine Hydrochloride (C₂₂H₃₀Cl₂N₁₀·2HCl)
Structural Features :
Comparison :
| Parameter | Target Compound | Chlorhexidine Hydrochloride |
|---|---|---|
| Functional Groups | Carbamate, 4-aminophenyl | Biguanide, chlorophenyl |
| Molecular Weight | ~300 g/mol | ~578 g/mol |
| Bioactivity | Anticoagulant intermediate | Broad-spectrum antimicrobial |
| Solubility | Moderate (polar solvents) | High (due to multiple charges) |
| Stability | Hydrolysis-prone (carbamate) | More stable (biguanide) |
Key Differences :
- Chlorhexidine’s chlorophenyl groups enhance antimicrobial activity via membrane disruption, while the target compound’s 4-aminophenyl group may facilitate hydrogen bonding in anticoagulant targets .
- Chlorhexidine’s higher molecular weight and charge density contribute to prolonged action, unlike the smaller, neutral carbamate .
N1,N2-Diboc Intermediate (C25H41ClN8O4)
Structural Features :
Comparison :
| Parameter | Target Compound | N1,N2-Diboc Intermediate |
|---|---|---|
| Protective Groups | None (free amine) | Boc-protected amines |
| Function | Drug intermediate | Chlorhexidine precursor |
| Reactivity | Reactive amine | Stable during synthesis |
| Solubility | Polar solvents | Lipophilic (Boc groups) |
Key Differences :
tert-Butyl (4-Aminophenyl)Carbamate Hydrochloride (C11H15ClN2O2)
Structural Features :
Comparison :
| Parameter | Target Compound | tert-Butyl Derivative |
|---|---|---|
| Carbamate Chain | Hexyl | tert-Butyl |
| Lipophilicity | Moderate (C6 chain) | High (tert-butyl) |
| Applications | Anticoagulant synthesis | Protease inhibitor intermediates |
Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Stability |
|---|---|---|---|
| Target Compound | 299.80 | Polar solvents | Moderate (salt) |
| Chlorhexidine Hydrochloride | 578.37 | High | High |
| N1,N2-Diboc Intermediate | 553.10 | Lipophilic | High (Boc) |
| tert-Butyl (4-Aminophenyl) Carbamate | 242.70 | Low | Moderate |
Biological Activity
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride, also known as Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound.
Chemical Structure and Synthesis
The molecular formula of hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride is , with a molecular weight of approximately 299.80 g/mol. The compound can be synthesized through various methods, including the coupling of 4-aminobenzimidamide with hexyl chloroformate in the presence of a base such as sodium hydroxide . The synthesis process involves several steps, including hydrogenation and purification techniques to obtain the hydrochloride salt form, which enhances its solubility and stability .
Anticancer Properties
Research indicates that hexyl N-[(4-aminophenyl)iminomethyl]carbamate exhibits anticancer activity . In vitro studies have shown that compounds similar to this structure can inhibit cell proliferation in various cancer cell lines, including those associated with breast and lung cancers . The mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound can scavenge free radicals effectively, thereby providing cellular protection .
Antimicrobial Activity
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections . The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
A detailed examination of case studies reveals the following findings regarding the biological activity of hexyl N-[(4-aminophenyl)iminomethyl]carbamate:
Q & A
Q. What are the acute toxicity thresholds for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
